6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one is a compound of significant interest in pharmaceutical research. This molecule combines multiple functional groups that contribute to its potential as a therapeutic agent, particularly within the realms of oncology and neurology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process. Starting materials might include substituted benzo[d]oxazol-2-one derivatives and pyrido[2,3-d]pyrimidine intermediates. Key steps involve:
Formation of the benzo[d]oxazol-2(3H)-one core via cyclization reactions.
Incorporation of the piperidine-1-carbonyl group.
Fusion with the pyrido[2,3-d]pyrimidin-3(4H)-yl fragment under specific conditions such as heating with catalysts or reagents like palladium-carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability. This might involve continuous flow reactions, use of automated synthesis platforms, and stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially transforming the oxopyrido group into more oxidized derivatives.
Reduction: Reduction processes may target the oxo or piperidine carbonyl groups, resulting in corresponding alcohol or amine derivatives.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitutions, facilitating the addition of various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles like alkoxides or amines.
Major Products Formed: These reactions yield a range of derivatives, from hydroxylated forms to various substituted analogs, depending on the specific reaction conditions employed.
Scientific Research Applications
6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one has broad research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential anticancer and neuroprotective properties are under study, focusing on its activity against specific cellular targets.
Industry: Used in materials science for creating advanced polymers or as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The compound likely exerts its effects through multiple mechanisms:
Molecular Targets: It may target specific enzymes or receptors involved in disease pathways, such as kinases or G-protein-coupled receptors.
Pathways Involved: Its activity might modulate signaling pathways critical for cell proliferation, apoptosis, or inflammation, such as the MAPK or PI3K/Akt pathways.
Comparison with Similar Compounds
6-(4-(4-oxopyrimidin-2-yl)piperidin-1-yl)benzo[d]oxazol-2(3H)-one
6-(4-(4-oxopyridin-3-yl)piperidin-1-yl)benzo[d]oxazol-2(3H)-one
6-(4-(4-oxoquinazolin-2-yl)piperidin-1-yl)benzo[d]oxazol-2(3H)-one
Exploring the complexities of this compound reveals just how intricate and fascinating the world of chemistry can be! Got another molecule on your mind, or are you curious about something else entirely?
Properties
IUPAC Name |
6-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carbonyl]-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c26-18(12-3-4-15-16(10-12)29-20(28)23-15)24-8-5-13(6-9-24)25-11-22-17-14(19(25)27)2-1-7-21-17/h1-4,7,10-11,13H,5-6,8-9H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJXJQYCWCTPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=C(C=C4)NC(=O)O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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